molecular formula C11H12Cl2N2S B1454014 5-[(4-Chloro-2-methylphenyl)methyl]-1,3-thiazol-2-amine hydrochloride CAS No. 1171404-83-3

5-[(4-Chloro-2-methylphenyl)methyl]-1,3-thiazol-2-amine hydrochloride

Cat. No. B1454014
M. Wt: 275.2 g/mol
InChI Key: JWTDYADHTICLEC-UHFFFAOYSA-N
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Description

5-[(4-Chloro-2-methylphenyl)methyl]-1,3-thiazol-2-amine hydrochloride (5-CMT) is a chemical compound that is widely used in scientific research, especially for its biochemical and physiological effects. It is a derivative of thiazole, a heterocyclic compound that is composed of a sulfur and nitrogen atom, and is a white crystalline solid. 5-CMT has been studied extensively in recent years due to its wide range of applications in various fields of science, such as biochemistry, pharmacology, and toxicology.

Scientific Research Applications

Thiazole Synthesis and Reactivity

5-[(4-Chloro-2-methylphenyl)methyl]-1,3-thiazol-2-amine hydrochloride is closely related to various thiazole compounds, which have been studied extensively for their synthesis and reactivity. For example, the research on N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine explored its synthesis under Hantzsch thiazole synthesis conditions and found potential antibacterial activity against Staphylococcus aureus and Chromobacterium violaceum (Uwabagira, Sarojini & Poojary, 2018).

Pharmacological Characterization

While the specific compound has not been directly studied, related thiazole derivatives have been investigated for their pharmacological properties. For instance, 4-(2-Chloro-4-methoxy-5-methylphenyl)-N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]5-methyl-N-(2-propynyl)-1,3-thiazol-2-amine hydrochloride was characterized for its potent and selective antagonism of corticotrophin-releasing factor(1) receptors (Gully et al., 2002).

Synthesis and Antimicrobial Activities

Various synthesis methods and the antimicrobial activities of thiazole derivatives have been a focus of study. For example, the synthesis of formazans from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as antimicrobial agents has been explored, revealing moderate activity against pathogenic bacterial strains such as Escherichia coli and Salmonella typhi (Sah, Bidawat, Seth & Gharu, 2014).

properties

IUPAC Name

5-[(4-chloro-2-methylphenyl)methyl]-1,3-thiazol-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2S.ClH/c1-7-4-9(12)3-2-8(7)5-10-6-14-11(13)15-10;/h2-4,6H,5H2,1H3,(H2,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWTDYADHTICLEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)CC2=CN=C(S2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(4-Chloro-2-methylphenyl)methyl]-1,3-thiazol-2-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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